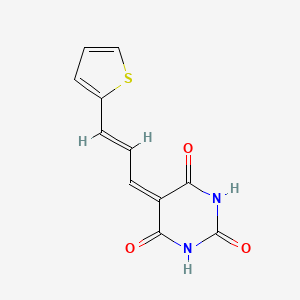

PI3K-IN-7

描述

属性

分子式 |

C11H8N2O3S |

|---|---|

分子量 |

248.26 g/mol |

IUPAC 名称 |

5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H8N2O3S/c14-9-8(10(15)13-11(16)12-9)5-1-3-7-4-2-6-17-7/h1-6H,(H2,12,13,14,15,16)/b3-1+ |

InChI 键 |

XVDGTYMDHFXORY-HNQUOIGGSA-N |

手性 SMILES |

C1=CSC(=C1)/C=C/C=C2C(=O)NC(=O)NC2=O |

规范 SMILES |

C1=CSC(=C1)C=CC=C2C(=O)NC(=O)NC2=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PI3K inhibitor C 96; PI3K-IN-C96; PI3K IN C96; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PI3K-IN-7 (PI3K/mTOR Inhibator-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-7, also known and commercially available as PI3K/mTOR Inhibitor-7 and referred to in scientific literature as compound 19i, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a substituted triazine core linked to a benzimidazole scaffold.

-

IUPAC Name: 4-((4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1H-benzo[d]imidazol-2-yl)amino)benzamide

-

CAS Number: 2456295-65-9

-

Molecular Formula: C₂₉H₃₃N₉O₄

-

Molecular Weight: 571.63 g/mol

-

Chemical Structure: (A 2D chemical structure diagram would be presented here in a real document) SMILES: O=C(N)c1ccc(Nc2nc3cc(ccc3[nH]2)-c4nc(N5CCOCC5)nc(N5CCOCC5)n4)cc1

Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the substituted triazine-benzimidazole core. The general synthetic strategy is based on the methods described for analogous substituted triazine derivatives.

A general synthetic scheme for this compound is outlined below. The process begins with the sequential substitution of cyanuric chloride with two equivalents of morpholine. The resulting disubstituted triazine is then coupled with a substituted benzimidazole intermediate, which is prepared separately. The final step involves the amidation of a carboxylic acid precursor to afford the benzamide moiety.

Disclaimer: The following is a generalized experimental protocol based on published methodologies for similar compounds. For a detailed, step-by-step procedure, it is highly recommended to consult the supplementary information of the primary research article by Wang L, et al. in the European Journal of Medicinal Chemistry.

General Experimental Protocol for Synthesis:

Step 1: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine

-

To a solution of cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran or acetone) cooled to 0°C, add a solution of morpholine (2.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4-dimorpholino-6-chloro-1,3,5-triazine.

Step 2: Synthesis of the Benzimidazole Intermediate

-

Synthesize the appropriately substituted 1H-benzo[d]imidazol-2-amine precursor. This typically involves the reaction of a substituted o-phenylenediamine with cyanogen bromide.

-

Couple this intermediate with a protected 4-aminobenzoic acid derivative.

Step 3: Coupling and Final Amidation

-

Couple the 2,4-dimorpholino-6-chloro-1,3,5-triazine with the synthesized benzimidazole intermediate via a nucleophilic aromatic substitution reaction, often catalyzed by a palladium catalyst.

-

Deprotect the carboxylic acid group.

-

Perform an amidation reaction on the carboxylic acid to form the final benzamide moiety. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) and ammonia or an ammonia source.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

Quantitative Data

This compound has been evaluated for its inhibitory activity against PI3K and mTOR kinases. The available data demonstrates its potency as a dual inhibitor.

| Target | IC₅₀ (µM) | Notes |

| PI3Kα | 0.3 | The IC₅₀ against HCT116 human colon cancer cells, which is indicative of cellular PI3Kα inhibition. |

| mTOR | - | While described as a dual inhibitor, a specific IC₅₀ for mTOR is not readily available. |

| Gedatolisib | 1.4 | A positive control used for comparison, highlighting the 4.7-fold higher potency of this compound.[1][2] |

Note: A more comprehensive inhibitory profile against all Class I PI3K isoforms (α, β, γ, δ) would provide a more complete understanding of the inhibitor's selectivity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method to measure the binding of an inhibitor to a kinase.

Materials:

-

Recombinant PI3K and mTOR kinase enzymes

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer.

-

In a 384-well plate, add the diluted inhibitor solutions.

-

Add a pre-mixed solution of the kinase enzyme and the europium-labeled antibody to each well.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium, ~620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.

-

Calculate the emission ratio (665 nm / 620 nm). The decrease in the FRET signal is proportional to the inhibition of tracer binding by this compound.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the inhibitor concentration and determine the IC₅₀ value.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Evaluation of this compound

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

Unraveling PI3K-IN-7: A Technical Guide to Target Protein Binding

For Immediate Release

[City, State] – A comprehensive review of publicly available scientific literature and data reveals a notable absence of information regarding a specific compound designated as "PI3K-IN-7." As a result, a detailed technical guide on its target protein binding, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making PI3K an attractive target for the development of novel cancer therapeutics.

The development of PI3K inhibitors is a robust field of research, with numerous compounds identified and characterized. These inhibitors are typically evaluated for their potency and selectivity against the different isoforms of PI3K (Class I: p110α, p110β, p110δ, p110γ). This characterization involves a variety of biochemical and cellular assays to determine key parameters such as IC50, Ki, and Kd values.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell fate. The general mechanism of this pathway is as follows:

PI3K-IN-7: An In-depth Technical Guide to its Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PI3K Signaling and Isoform Selectivity

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common hallmark of various human cancers, making PI3K an attractive target for therapeutic intervention.[5]

The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ.[4][6] While p110α and p110β are ubiquitously expressed, the expression of p110γ and p110δ is more restricted, primarily to leukocytes.[5] Each isoform has distinct, non-redundant roles in cellular physiology and pathology.[5] Therefore, the development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.[5]

PI3K-IN-7 represents a small molecule inhibitor designed to target the PI3K pathway. Understanding its specific inhibitory profile against the different PI3K isoforms is crucial for elucidating its mechanism of action and predicting its therapeutic potential and potential side effects.

Quantitative Inhibitory Profile of PI3K/mTOR Inhibitor-7

Based on available data, PI3K/mTOR Inhibitor-7 (Compound 19i) has been identified as a potent dual inhibitor of PI3K and mTOR.[1][2] The following table summarizes the reported IC50 values. It is important to note the absence of a detailed breakdown of its activity against individual PI3K Class I isoforms (α, β, γ, δ).

| Inhibitor | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| PI3K/mTOR Inhibitor-7 (Compound 19i) | Dual PI3K/mTOR | 0.3 | Gedatolisib | 1.4 |

Table 1: Quantitative inhibitory data for PI3K/mTOR Inhibitor-7.[1][2] The data indicates potent dual inhibition of PI3K and mTOR, showing greater potency than the reference compound gedatolisib. Specific isoform selectivity data is not currently available in the public domain.

PI3K Signaling Pathway and Inhibition

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to their activation and the propagation of downstream signaling events that regulate cellular functions. PI3K inhibitors, like this compound, typically act by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit, thereby blocking the phosphorylation of PIP2.

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Determining Isoform Selectivity

The determination of a PI3K inhibitor's isoform selectivity is critical for its preclinical and clinical development. Below are detailed methodologies for key experiments used to profile the inhibitory activity of compounds like this compound against the different PI3K isoforms.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.

Objective: To determine the IC50 values of this compound for each of the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

This compound (or test compound)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 1N HCl or as per kit instructions)

-

Phosphatidylserine (PS) vesicles

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant PI3K isoforms to the working concentration in the kinase assay buffer. Prepare the lipid substrate by sonicating PIP2 and PS to form vesicles.

-

Kinase Reaction: a. In a 96-well plate, add the kinase assay buffer, the serially diluted this compound or vehicle (DMSO), and the respective PI3K isoform. b. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature. c. Initiate the kinase reaction by adding the PIP2/PS substrate and [γ-³²P]ATP (or cold ATP for non-radioactive assays). d. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Detection: a. Radiometric Assay: Stop the reaction by adding 1N HCl. Extract the lipids using a chloroform/methanol mixture. Spot the organic phase onto a TLC plate to separate PIP3 from ATP. Quantify the radiolabeled PIP3 using autoradiography or a phosphorimager. b. Luminescent Assay (ADP-Glo™): Stop the kinase reaction according to the manufacturer's protocol. Add the ADP-Glo™ reagent to deplete the remaining ATP. Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer. The signal intensity is proportional to the kinase activity.

-

Data Analysis: a. For each this compound concentration, calculate the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value for each isoform by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Caption: Experimental workflow for in vitro PI3K kinase assay.

Cellular Assays

Cell-based assays are essential to confirm the activity and selectivity of the inhibitor in a more physiologically relevant context.

Objective: To assess the inhibitory effect of this compound on the PI3K pathway in cells.

Materials:

-

Cell lines with a constitutively active PI3K pathway (e.g., PTEN-null cell lines like PC-3 or U87MG, or cells with activating PIK3CA mutations like MCF-7).

-

This compound

-

Cell culture medium and supplements

-

Antibodies for Western blotting (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6)

-

Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

-

96-well and 6-well plates

Procedure (Western Blotting):

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of the PI3K pathway (e.g., p-AKT, total AKT). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Procedure (Cell Viability Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a longer period (e.g., 72 hours) to observe effects on proliferation and survival.

-

Viability Measurement: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This technical guide provides a framework for understanding and evaluating the isoform selectivity profile of the PI3K inhibitor, this compound, with a focus on the related compound, PI3K/mTOR Inhibitor-7. While the available data indicates potent dual inhibition of PI3K and mTOR, further studies are required to delineate its specific activity against the individual PI3K isoforms. The detailed experimental protocols provided herein offer a robust methodology for researchers to perform such characterizations. A thorough understanding of the isoform selectivity of PI3K inhibitors is paramount for the continued development of targeted and effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PI3K/mTOR Inhibitor-7 - Immunomart [immunomart.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K: Function, Signaling, and Therapeutic Avenues - Echelon Biosciences [echelon-inc.com]

- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

PI3K-IN-7: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of PI3K-IN-7, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction

This compound, also identified as PI3K/mTOR Inhibitor-7 and Compound 19i, is a novel triazine derivative that has demonstrated significant potential as a dual inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound's ability to concurrently target both PI3K and mTOR offers a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 19i)

| Target | IC50 (nM) |

| PI3Kα | 14.6 |

| PI3Kβ | 34.0 |

| PI3Kγ | 849.0 |

| PI3Kδ | 2.3 |

| mTOR | 15.4 |

Data sourced from a study on novel substituted triazines as potential dual PI3K/mTOR inhibitors.

Table 2: Anti-proliferative Activity of this compound (Compound 19i)

| Cell Line | Cancer Type | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) |

| HCT116 | Human Colon Cancer | 0.3 | Gedatolisib | 1.4 |

As noted in the primary research, this compound (Compound 19i) demonstrates 4.7-fold higher potency than the positive control, gedatolisib, in HCT116 cells[1].

Downstream Signaling Effects

Phosphoblot studies have confirmed that this compound significantly suppresses the PI3K/Akt/mTOR signaling pathway. At a concentration of 10 μM, the compound effectively inhibits the phosphorylation of key downstream effector proteins, thereby blocking the signal transduction cascade that promotes cell growth and survival.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3KIN7 [label="this compound\n(Compound 19i)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> FourEBP1; S6K -> Proliferation; FourEBP1 -> Proliferation [arrowhead=tee];

// Inhibition PI3KIN7 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; PI3KIN7 -> mTORC1 [arrowhead=tee, color="#4285F4", style=dashed]; } . Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following is a detailed, representative methodology for assessing the downstream signaling effects of this compound using Western Blotting, based on standard protocols for HCT116 cells.

Cell Culture and Treatment

-

Cell Line: HCT116 (human colon carcinoma) cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a 4-12% gradient or 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

GAPDH or β-actin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

// Nodes CellCulture [label="1. HCT116 Cell Culture"]; Treatment [label="2. Treatment with\nthis compound"]; Lysis [label="3. Cell Lysis & Protein\nExtraction"]; Quantification [label="4. Protein Quantification\n(BCA Assay)"]; SDSPAGE [label="5. SDS-PAGE"]; Transfer [label="6. Protein Transfer\n(PVDF Membrane)"]; Blocking [label="7. Blocking"]; PrimaryAb [label="8. Primary Antibody\nIncubation (p-Akt, etc.)"]; SecondaryAb [label="9. Secondary Antibody\nIncubation (HRP)"]; Detection [label="10. Chemiluminescent\nDetection"]; Analysis [label="11. Densitometry &\nAnalysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges CellCulture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; } . Caption: A generalized workflow for Western Blot analysis of PI3K pathway inhibition.

References

The Role of PI3K-IN-7 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound "PI3K-IN-7" (also known as Compound C96) is limited. It is described as a PI3K inhibitor that reduces AKT phosphorylation and induces apoptosis in tumor cells.[1][2][3][4][5][6] To provide an in-depth technical guide as requested, this document utilizes data from the well-characterized pan-class I PI3K inhibitor, Buparlisib (BKM120) , as a representative example to illustrate the mechanism of action and effects of a PI3K inhibitor on cancer cell proliferation.

Introduction to PI3K Signaling in Cancer

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] In many human cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[7] This dysregulation makes the PI3K pathway a prime target for therapeutic intervention.

PI3K inhibitors are designed to block the activity of PI3K enzymes, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT. By disrupting this signaling cascade, PI3K inhibitors can suppress tumor cell proliferation and induce apoptosis.[7]

This compound is identified as a PI3K inhibitor that functions by inhibiting the phosphorylation of AKT and its downstream targets, leading to apoptosis in tumor cells.[1][2] It is suggested for research in various hematological malignancies such as leukemia, multiple myeloma, and lymphoma.[1][2][4]

Buparlisib (BKM120), the exemplar for this guide, is an orally bioavailable pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[8][9] It competitively binds to the ATP-binding pocket of the PI3K enzyme, effectively abrogating downstream signaling.[7][9]

Quantitative Data on PI3K Inhibition and Cancer Cell Proliferation

The anti-proliferative activity of PI3K inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The following tables summarize the in vitro efficacy of Buparlisib (BKM120) across various cancer cell lines.

Table 1: In Vitro IC50 Values of Buparlisib (BKM120) Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 52 |

| p110β | 166 |

| p110δ | 116 |

| p110γ | 262 |

| Source: Selleck Chemicals, APExBIO[8][10] |

Table 2: Anti-Proliferative Activity of Buparlisib (BKM120) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MCF-7 | Breast Cancer (ER+, HER2-) | ~1-2 | PIK3CA E545K mutation; chemosensitive |

| Cal51 | Triple-Negative Breast Cancer | ~1-2 | - |

| SUM149 | Triple-Negative Breast Cancer | 1.3 - 1.9 | - |

| 231Br | Triple-Negative Breast Cancer | 1.3 - 1.9 | Brain metastatic variant |

| MDA-MB-436 | Triple-Negative Breast Cancer | 1.3 - 1.9 | - |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.3 - 1.9 | - |

| A204 | Rhabdomyosarcoma | < 1.0 | Most sensitive among sarcoma cell lines tested |

| Pediatric Sarcomas (Median) | Bone and Soft Tissue Sarcomas | 1.1 | - |

| PCNSL Cell Line | Primary CNS Lymphoma | 0.1 - 0.5 | Patient-derived cell line |

| Source: Benchchem, NIH, AACR Journals[11][12][13][14] |

Signaling Pathways and Mechanisms of Action

PI3K inhibitors exert their anti-proliferative effects by blocking the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to evaluate the efficacy of PI3K inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

PI3K inhibitor (e.g., Buparlisib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in culture medium. Replace the existing medium with 100 µL of the diluted compound or vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the PI3K signaling pathway, particularly the phosphorylation status of key kinases like AKT.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Logical Relationships in this compound's Role in Cancer

The inhibition of the PI3K pathway by compounds like this compound sets off a cascade of events that ultimately leads to a reduction in cancer cell proliferation.

Conclusion

PI3K inhibitors, exemplified here by Buparlisib (BKM120), represent a significant class of targeted therapies for cancers with a dysregulated PI3K/AKT/mTOR pathway. As demonstrated, these inhibitors effectively reduce cancer cell proliferation by blocking key signaling nodes, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of PI3K inhibitors like this compound. Further research into isoform specificity, combination therapies, and resistance mechanisms will continue to refine the clinical application of this important class of anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PI3K抑制剂 | MCE [medchemexpress.cn]

- 6. low acute toxicity | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 7. What is Buparlisib used for? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. benchchem.com [benchchem.com]

No Publicly Available Research Data on PI3K-IN-7's Effects on Apoptosis Pathways

Despite a comprehensive search for the compound "PI3K-IN-7," also referred to as "Compound C96," no peer-reviewed scientific literature containing quantitative data or detailed experimental protocols regarding its effects on apoptosis pathways could be located. While the compound is listed by some chemical suppliers as a PI3K inhibitor that induces apoptosis in tumor cells, these claims are not substantiated by accessible, in-depth research publications.

The primary mentions of "this compound" and "Compound C96" were found on commercial websites of chemical suppliers. These sources broadly state its function as a PI3K inhibitor with pro-apoptotic activity, suggesting its potential use in researching leukemia, multiple myeloma, and lymphoma. However, these platforms do not provide the necessary scientific evidence, such as IC50 values, percentage of apoptotic cells in specific cell lines, or modulation of specific apoptosis-related proteins, that would be required for an in-depth technical guide.

Furthermore, searches within patent literature revealed instances where "Compound C96" was mentioned. However, in these documents, the compound was typically listed as an intermediate in the synthesis of other molecules or as one of a large library of compounds without specific biological data on its apoptotic effects being presented.

Without access to original research that has characterized the biological activity of this compound, it is not possible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No data is available to summarize in structured tables.

-

Detailed Experimental Protocols: No published methods for experiments using this compound were found.

-

Mandatory Visualizations: The lack of mechanistic data prevents the creation of accurate signaling pathway diagrams, experimental workflows, or logical relationships involving this compound.

Therefore, an in-depth technical guide or whitepaper on the effects of this compound on apoptosis pathways cannot be generated at this time due to the absence of publicly available, peer-reviewed scientific research on this specific compound. Further research and publication in the scientific domain would be required to enable the creation of such a document.

The Role of PI3K Inhibition in Breast and Lung Cancers: A Technical Guide

Disclaimer: This technical guide focuses on the well-characterized pan-class I PI3K inhibitor, Buparlisib (BKM120) , as a representative molecule to illustrate the therapeutic targeting of the PI3K pathway in breast and lung cancer. The initially requested compound, "PI3K-IN-7," is not extensively documented in publicly available scientific literature, precluding an in-depth analysis of its specific effects in these cancer types. The data and protocols presented herein for Buparlisib serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction to PI3K Signaling in Cancer

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway, frequently through genetic mutations or amplification of key components, is a common event in the tumorigenesis and progression of various cancers, including breast and lung malignancies. This makes the PI3K pathway a prime target for therapeutic intervention.

Buparlisib (BKM120) is an orally bioavailable small molecule that functions as a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ).[1][2][3] It competitively binds to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[2][3] This blockade of PIP3 production inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to reduced proliferation and increased apoptosis in cancer cells with a hyperactivated PI3K pathway.[4][5]

PI3K/AKT/mTOR Signaling Pathway and Buparlisib's Mechanism of Action

The PI3K/AKT/mTOR pathway is a central signaling node in cancer. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a wide range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to cell growth and proliferation. Buparlisib's inhibition of PI3K effectively shuts down this entire cascade.

Quantitative Data on Buparlisib's Efficacy

The following tables summarize the in vitro and in vivo efficacy of Buparlisib in breast and lung cancer models.

Table 1: In Vitro Efficacy of Buparlisib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Notes |

| MCF-7 | ER+, HER2- | ~1-2 | Chemosensitive parental line.[6] |

| Cal51 | Triple-Negative | ~1-2 | Chemosensitive parental line.[6] |

| T47D | ER+, HER2- | ~0.5-1 | |

| MDA-MB-231 | Triple-Negative | >10 | Often shows resistance. |

Table 2: In Vitro Efficacy of Buparlisib in Lung Cancer Cell Lines

| Cell Line | Subtype | PIK3CA Status | IC50 (µM) | Notes |

| NCI-H460 | Large Cell | Mutant | ~1-5 | Buparlisib induces apoptosis.[7][8] |

| A549 | Adenocarcinoma | Wild-Type | ~3.95 | Buparlisib can block the cell cycle at the G1/S phase.[7][9] |

| H522 | Squamous Cell | Wild-Type | Not Specified | Buparlisib can block the cell cycle at the G2 phase.[7] |

| PC-9 | Adenocarcinoma | EGFR Mutant | ~2-4 | Induces late-stage apoptosis at concentrations ≥2 µM.[10] |

Table 3: In Vivo Efficacy of Buparlisib in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |

| Breast Cancer | MCF-7 | 30-60 mg/kg, daily, oral | Significant | Synergistic effects observed with fulvestrant.[11] |

| Lung Cancer | NCI-H460 (PIK3CA mutant) | 50 mg/kg, daily, oral | Significant | Buparlisib induced apoptosis in tumor tissues.[8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Buparlisib (BKM120)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

Drug Treatment: Prepare serial dilutions of Buparlisib in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[12] Incubate for the desired time points (e.g., 72 hours).[6]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blotting for PI3K Pathway Proteins

This protocol describes the detection of phosphorylated AKT (p-AKT), a key downstream marker of PI3K pathway activation, following Buparlisib treatment.

Materials:

-

Cancer cell line of interest

-

Buparlisib (BKM120)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with various concentrations of Buparlisib for a specified time (e.g., 2-24 hours).[2][6] Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[13]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Buparlisib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Breast or lung cancer cells

-

Matrigel (optional)

-

Buparlisib (BKM120) formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[6]

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Buparlisib (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.

-

Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing Experimental and Logical Workflows

Conclusion

Buparlisib is a well-characterized pan-class I PI3K inhibitor that has demonstrated significant preclinical activity in breast and lung cancer models, particularly those with a dysregulated PI3K pathway. This technical guide provides a framework for understanding its mechanism of action and for designing and executing key experiments to evaluate its efficacy. While Buparlisib itself has faced challenges in clinical development due to its toxicity profile, the principles and methodologies outlined here are broadly applicable to the ongoing research and development of novel, more selective PI3K inhibitors for the treatment of breast, lung, and other cancers.

References

- 1. What is Buparlisib used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Pan-PI3K Inhibitor GDC-0941 (Pictilisib)

An in-depth search has been conducted to gather information regarding a compound designated as "PI3K-IN-7." Despite a comprehensive review of scientific literature and chemical databases, no specific publicly available data, including mechanism of action, quantitative metrics, or experimental protocols, could be identified for a molecule with this identifier. This suggests that "this compound" may be an internal, unpublished, or non-standardized designation for a PI3K inhibitor.

Therefore, this technical guide will instead focus on a well-characterized, potent, and selective PI3K inhibitor, GDC-0941 (Pictilisib) , for which extensive data is available to fulfill the core requirements of this request. GDC-0941 is a pan-class I PI3K inhibitor that has been evaluated in numerous preclinical and clinical studies, making it an excellent exemplar for illustrating the therapeutic potential and technical considerations of targeting the PI3K pathway.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[2] This has established the PI3K pathway as a key target for cancer therapy. GDC-0941 (Pictilisib) is a potent, orally bioavailable small-molecule inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] Its ability to broadly target the primary enzymatic drivers of the PI3K pathway has made it a valuable tool for both basic research and clinical investigation.

Mechanism of Action

GDC-0941 acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K. This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting Akt activation, GDC-0941 effectively blocks the downstream signaling cascade that promotes cell survival and proliferation.

Below is a diagram illustrating the canonical PI3K signaling pathway and the point of intervention by GDC-0941.

Quantitative Data

The potency and selectivity of GDC-0941 have been extensively characterized in various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of GDC-0941

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kα | 3 | Biochemical | [3] |

| PI3Kβ | 33 | Biochemical | [3] |

| PI3Kδ | 3 | Biochemical | [3] |

| PI3Kγ | 66 | Biochemical | [3] |

| mTOR | 580 | Biochemical | [3] |

Table 2: Cellular Activity of GDC-0941

| Cell Line | PIK3CA/PTEN Status | IC50 (nM) for p-Akt Inhibition | IC50 (nM) for Cell Proliferation | Reference |

| MCF7 | E545K mutant | ~100 | ~200 | [3] |

| PC3 | PTEN null | ~50 | ~150 | [3] |

| U87MG | PTEN null | ~60 | ~250 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize GDC-0941.

PI3K Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

-

Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 substrate

-

[γ-³²P]ATP

-

GDC-0941

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) plates and chamber

-

Phosphorimager

Protocol:

-

Prepare serial dilutions of GDC-0941 in DMSO.

-

In a reaction tube, combine the PI3K enzyme, PIP2 substrate, and kinase reaction buffer.

-

Add the diluted GDC-0941 or DMSO (vehicle control) to the reaction tubes and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Stop the reaction by adding 1N HCl.

-

Extract the lipids using a chloroform:methanol (2:1) mixture.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate PIP3 from other lipids.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of ³²P-labeled PIP3 using a phosphorimager.

-

Calculate the percent inhibition for each GDC-0941 concentration and determine the IC50 value by non-linear regression analysis.

Western Blot for Phospho-Akt (Cellular)

This assay measures the inhibition of PI3K signaling within cells by quantifying the phosphorylation of its downstream target, Akt.

Materials:

-

Cancer cell lines (e.g., MCF7, PC3)

-

Cell culture medium and supplements

-

GDC-0941

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of GDC-0941 for 2 hours.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β-actin).

Experimental and Logical Workflows

The development and characterization of a PI3K inhibitor like GDC-0941 follows a logical progression from initial discovery to preclinical evaluation.

Potential Therapeutic Applications

Given the frequent activation of the PI3K pathway in cancer, GDC-0941 and other PI3K inhibitors have been investigated in a variety of malignancies.

-

Breast Cancer: Particularly in tumors with PIK3CA mutations, where the pathway is constitutively active.

-

Glioblastoma: PTEN loss is common in this disease, leading to PI3K pathway hyperactivation.

-

Hematological Malignancies: The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells, making them attractive targets in leukemias and lymphomas.

-

Combination Therapies: PI3K inhibitors are often explored in combination with other targeted agents (e.g., MEK inhibitors, HER2 inhibitors) or chemotherapy to overcome resistance and enhance efficacy.[4]

Conclusion

GDC-0941 (Pictilisib) serves as a robust example of a pan-class I PI3K inhibitor, demonstrating potent enzymatic and cellular activity. The data and protocols presented in this guide provide a foundational understanding of the technical aspects involved in the characterization of such targeted therapies. While the clinical development of pan-PI3K inhibitors has faced challenges related to toxicity and modest single-agent efficacy, they remain invaluable tools for research and have paved the way for the development of more selective, next-generation PI3K inhibitors with improved therapeutic windows. The continued exploration of the PI3K pathway and its inhibitors holds significant promise for the future of precision oncology.

References

- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrido[3,2-d]pyrimidine-based PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives as potent inhibitors of Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2][3] Understanding the SAR of these inhibitors is crucial for the rational design of more potent and selective drug candidates.

Core Structure and Rationale

The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising core for the development of PI3K inhibitors. This guide focuses on a series where the C-2 position is substituted with a 3-hydroxyphenyl group and the C-4 position with a morpholine group, while chemical diversity is introduced at the C-7 position to probe the SAR.[2] The morpholine moiety is a well-established hinge-binder for many kinase inhibitors, while the 3-hydroxyphenyl group can form key hydrogen bond interactions within the ATP-binding pocket.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of various C-7 substituted pyrido[3,2-d]pyrimidine derivatives against the PI3Kα isoform.

| Compound | C-7 Substituent (R) | IC50 PI3Kα (nM) |

| 1 (Reference) | -H | 19 |

| 5 | -Cl | <19 (Slightly more active than 1) |

| 6 | -CH3 | <19 (Slightly more active than 1) |

| 15 | -CH2OH | ~570 (30-fold reduction in inhibition) |

| Vinyl Derivative | -CH=CH2 | Partially restored activity |

| Methoxymethyl Derivative | -CH2OCH3 | Partially restored activity |

| Cyanomethyl Derivative | -CH2CN | Partially restored activity |

| 19 | -N3 (azido) | 10 |

| 31 | -CH=NOH | Less tolerated |

| 32 | -CH=NOCH3 | 3 |

Data synthesized from multiple sources.[1][2]

SAR Insights:

-

Small, non-polar substituents at the C-7 position, such as chlorine and methyl groups, slightly enhance the inhibitory activity compared to the unsubstituted reference compound.[1][2]

-

The introduction of a hydrogen bond donor/acceptor group, like a hydroxymethyl group, at C-7 is detrimental to the activity, suggesting this position may be in a hydrophobic pocket.[1][2]

-

Longer and more flexible groups like vinyl, methoxymethyl, and cyanomethyl can partially restore the inhibitory potency.[1]

-

The zwitterionic azido derivative and the methylated oxime derivative showed a significant increase in potency, with the methylated oxime being the most potent compound in this series.[1][2] This suggests that specific electronic and conformational features at the C-7 position can lead to highly potent inhibitors.

Experimental Protocols

In Vitro Kinase Assay (PI3Kα)

The inhibitory activity of the compounds against the PI3Kα isoform was determined using a well-established kinase assay. The general protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol (PI), are prepared in an appropriate assay buffer.

-

Compound Preparation: The test compounds are serially diluted to various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated product (PIP3) is quantified. This is often done using a competitive ELISA-based method or a fluorescence-based assay.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

This is a generalized protocol based on standard kinase assay methodologies.

Visualizations

Caption: PI3K Signaling Pathway and Point of Inhibition.

Caption: General Workflow for SAR Studies.

Caption: C-7 Substituent Effects on PI3Kα Inhibition.

References

- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PI3K in cancer: its structure, activation modes and role in shaping tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of PI3K-IN-7 with the PI3K/AKT/mTOR Pathway: A Technical Guide

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction of a representative pan-PI3K inhibitor, referred to herein as PI3K-IN-7, with the PI3K/AKT/mTOR pathway. Due to the lack of specific public data for a compound named "this compound," this guide utilizes data from the well-characterized pan-PI3K inhibitors BKM120 (Buparlisib) and GDC-0941 (Pictilisib) as representative examples to illustrate the compound's profile.

Data Presentation: Quantitative Analysis of this compound (as represented by BKM120 and GDC-0941)

The inhibitory activity of this compound is quantified through its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%.

Biochemical IC50 Values

The following table summarizes the biochemical IC50 values of representative pan-PI3K inhibitors against the Class I PI3K isoforms and mTOR.

| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | mTOR IC50 (nM) |

| BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | >1000 |

| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 |

Data compiled from publicly available sources.[1][2][3][4][5][6][7][8]

Cellular IC50 Values

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.

| Cell Line | Cancer Type | Compound | Cellular IC50 (µM) |

| DAOY | Medulloblastoma | BKM120 | 0.279 - 4.38 |

| D384 | Medulloblastoma | BKM120 | 0.279 - 4.38 |

| D458 | Medulloblastoma | BKM120 | 0.279 - 4.38 |

| U87MG | Glioblastoma | GDC-0941 | 0.95 |

| A2780 | Ovarian Cancer | GDC-0941 | 0.14 |

| PC3 | Prostate Cancer | GDC-0941 | 0.28 |

| MDA-MB-361 | Breast Cancer | GDC-0941 | 0.72 |

| SW480 | Colorectal Cancer | BKM120 | 1.5 |

| A549 | Lung Cancer | BKM120 | 2.1 |

| MCF-7 | Breast Cancer | BKM120 | 1.8 |

Data compiled from publicly available sources.[5][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of PI3K inhibitors are provided below.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a purified kinase enzyme.[12][13]

Materials:

-

Purified recombinant PI3K isoforms (p110α, β, δ, γ)

-

Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate; PIP2)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

Test inhibitor (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a mixture of the purified kinase enzyme and the lipid substrate in the kinase assay buffer.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.

-

Incubate the cells for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of key proteins in the PI3K/AKT/mTOR pathway, to confirm the inhibitor's mechanism of action within the cell.[18][19][20][21][22]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Test inhibitor (this compound)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each cell lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control protein.

-

Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Logical Relationship of Inhibition

Caption: Logical diagram of this compound's mechanism of action.

References

- 1. adooq.com [adooq.com]

- 2. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]

- 10. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PI3K-IN-7 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of PI3K-IN-7, a potential inhibitor of the Phosphoinositide 3-kinase (PI3K) family. The provided methodologies are based on established biochemical assays for PI3K inhibitors and are intended to guide researchers in setting up robust and reproducible experiments for compound characterization.

Introduction to PI3K and In Vitro Inhibition Assays

The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K signaling pathway is frequently implicated in cancer and other diseases, making it a key target for therapeutic intervention.[2][3] In vitro kinase assays are fundamental tools for the discovery and characterization of PI3K inhibitors, allowing for the determination of compound potency and selectivity against different PI3K isoforms.[4]